Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a sulfamoyl-substituted benzothiophene derivative. Its structure comprises:
- A benzothiophene core (a fused bicyclic system with benzene and thiophene rings).
- A methyl ester group at position 2 of the benzothiophene.
- A sulfamoyl group (-SO₂-NH-) at position 3, linked to a 4-chloro-2-methoxy-5-methylphenyl substituent.
Properties
IUPAC Name |
methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5S2/c1-10-8-13(14(24-2)9-12(10)19)20-27(22,23)17-11-6-4-5-7-15(11)26-16(17)18(21)25-3/h4-9,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCKFMUPJUTLNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and suitable electrophiles.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions using sulfonyl chlorides and amines.
Esterification: The carboxylate ester group is formed through esterification reactions involving carboxylic acids and alcohols.
Chlorination and Methoxylation: The chlorinated methoxyphenyl moiety is introduced through chlorination and methoxylation reactions using appropriate reagents.
Industrial production methods may involve optimization of these synthetic steps to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activities.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The sulfamoyl group and benzothiophene core are key structural features that contribute to its binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Thifensulfuron-methyl and Tribenuron-methyl
Thifensulfuron-methyl (CAS 79277–27–3) and Tribenuron-methyl (CAS 101200–48–0) are sulfonylurea herbicides with structural similarities to the target compound. Key comparisons include:
Key Differences :
- The core heterocycle (benzothiophene vs. triazine) influences electronic properties and binding affinity. Triazine-based herbicides inhibit acetolactate synthase (ALS), while benzothiophene derivatives may target different enzymes.
Benzofuran and Benzothiophene Derivatives
Several benzofuran derivatives with sulfonyl/sulfamoyl groups (e.g., –7) provide structural parallels:
Example 1: 3-(4-Bromophenylsulfonyl)-5-chloro-2-methyl-1-benzofuran
- Core : Benzofuran (oxygen-containing heterocycle).
- Substituents : 4-Bromophenylsulfonyl at position 3, chloro at position 5, methyl at position 2.
- Functional Groups : Sulfonyl (-SO₂-), chloro, methyl.
Example 2: 5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran
- Core : Benzofuran.
- Substituents : 4-Fluorophenyl at position 2, methylsulfinyl (-SO-Me) at position 3.
Comparison with Target Compound :
Implications :
- Biological Activity : Sulfamoyl groups (as in the target compound) may exhibit stronger hydrogen-bonding capacity than sulfonyl/sulfinyl groups, influencing interactions with biological targets.
Biological Activity
Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, with the CAS number 899725-22-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₆ClN₁O₅S₂
- Molecular Weight : 425.9 g/mol
- Structure : Contains a benzothiophene core, sulfamoyl group, and chloro-methoxy substituted phenyl ring.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various compounds for their efficacy against Mycobacterium tuberculosis, this compound demonstrated a potent inhibitory effect, with an IC₅₀ value indicating effective concentration levels for bacterial inhibition .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression. Notably, it has shown selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfamoyl group may interfere with key metabolic pathways in target organisms.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cells has been observed, leading to apoptosis.
- Cell Cycle Arrest : The compound has been shown to disrupt normal cell cycle progression, particularly in cancer cells.
Study 1: Inhibition of Mycobacterium tuberculosis
A high-throughput screening identified this compound as a lead candidate against M. tuberculosis. The study reported a greater than 90% inhibition at specific concentrations, highlighting its potential as an anti-tubercular agent .
Study 2: Anticancer Efficacy
In a recent investigation into its anticancer properties, the compound was tested on various human cancer cell lines. Results indicated significant dose-dependent cytotoxicity with an IC₅₀ in the low micromolar range for several lines, including breast and lung cancer cells .
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆ClN₁O₅S₂ |
| Molecular Weight | 425.9 g/mol |
| Antimicrobial IC₅₀ | < 10 µM |
| Anticancer IC₅₀ | 0.5 - 5 µM |
| Mechanism of Action | Apoptosis induction, ROS generation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
